![molecular formula C16H16N2OS B14163853 (5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one CAS No. 311799-87-8](/img/structure/B14163853.png)
(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrolidine ring, and a phenylprop-2-enylidene group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-pyrrolidin-1-yl-1,3-thiazol-4-one with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one: Unique due to its specific structural arrangement and functional groups.
Thiazole derivatives: Share the thiazole ring but differ in other substituents.
Pyrrolidine derivatives: Contain the pyrrolidine ring but lack the thiazole component.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
311799-87-8 |
|---|---|
Molecular Formula |
C16H16N2OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H16N2OS/c19-15-14(10-6-9-13-7-2-1-3-8-13)20-16(17-15)18-11-4-5-12-18/h1-3,6-10H,4-5,11-12H2/b9-6+,14-10- |
InChI Key |
KYEFDEKUDBDGJM-NHZNEZGNSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)/C(=C/C=C/C3=CC=CC=C3)/S2 |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(=CC=CC3=CC=CC=C3)S2 |
solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


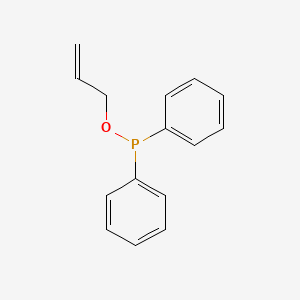
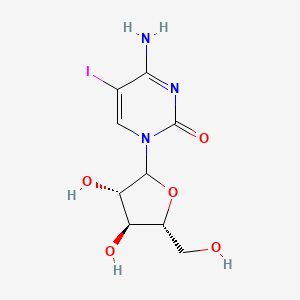
![(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14163782.png)
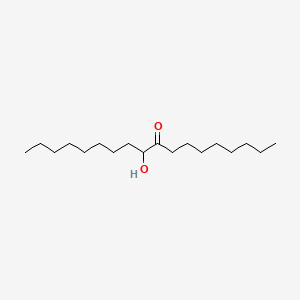
![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
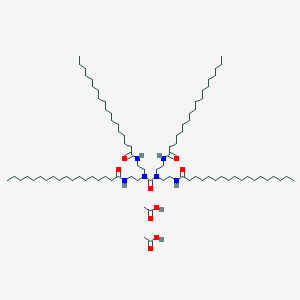
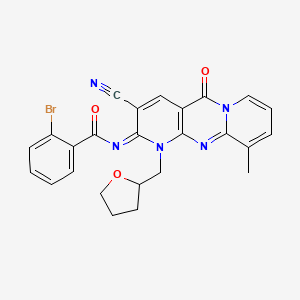
![3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B14163817.png)
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-](/img/structure/B14163820.png)
![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)
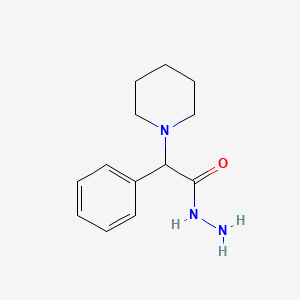
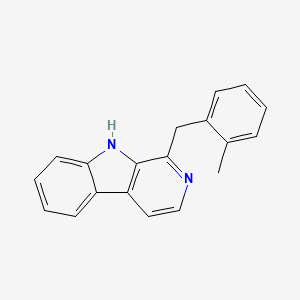
![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)
